2-(フェニルカルバモイル)安息香酸

概要

説明

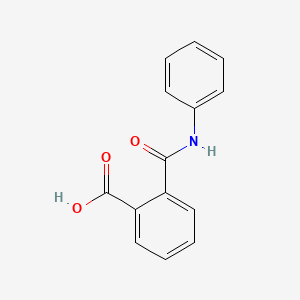

2-(Phenylcarbamoyl)benzoic acid is a chemical compound with the molecular formula C14H11NO3 . It is also known by other names such as phthalanillic acid and Lemax . The molecular weight of this compound is 241.24 g/mol .

Synthesis Analysis

2-(Phenylcarbamoyl)benzoic acids are synthesized using phthalic anhydride with o-aminophenol, o-anisidine, and o-chloroaniline . The synthesized compounds are characterized by spectral analysis .Molecular Structure Analysis

The IUPAC name of 2-(Phenylcarbamoyl)benzoic acid is 2-(phenylcarbamoyl)benzoic acid . The InChI code of this compound is 1S/C14H11NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h1-9H, (H,15,16) (H,17,18) .Physical and Chemical Properties Analysis

2-(Phenylcarbamoyl)benzoic acid is a white to light yellow powder . It has a melting point of 167-168 degrees Celsius . The compound has a molecular weight of 241.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .科学的研究の応用

抗酸化活性

2-(フェニルカルバモイル)安息香酸の誘導体は、合成され、in vitroにおける抗酸化活性について評価されたことが研究で示されています . 標的化合物は、抗酸化活性を有する薬理活性部分を結合させることによって調製されました。これらの部分には、ヒドラゾン、酸ヒドラジド、イミノ、シッフ塩基、フタルイミドなどがあり、フェニルカルバモイル安息香酸と結合させています . 試験されたすべての化合物は、アスコルビン酸と比較して、化合物7を除いて、低い抗酸化活性を示しました。化合物7は、中等度の抗酸化活性を示しました .

誘導体の合成

2-(フェニルカルバモイル)安息香酸は、さまざまな誘導体の合成の前駆体として使用できます。 これらの誘導体は、抗酸化活性を有する薬理活性部分を結合させることによって合成されます。これらの部分には、ヒドラゾン、酸ヒドラジド、イミノ、シッフ塩基、フタルイミドなどがあり、フェニルカルバモイル安息香酸と結合させています .

生物学的および薬理学的活性

1,2-ジカルボン酸のアミドおよびヒドラジド、およびその誘導体(2-(フェニルカルバモイル)安息香酸を含む)の多くは、低毒性とさまざまな生物学的および薬理学的活性を特徴としています .

環状イミド合成の前駆体

1,2-ジカルボン酸のモノアミド、特にコハク酸、マレイン酸、フタル酸のモノアミドは、環状イミド合成の前駆体とみなすことができます .

疾患状態の治療、予防、または保護

酸化ストレスが多くのヒトの病気に関与していることから、抗酸化物質(2-(フェニルカルバモイル)安息香酸など)は、医薬品化学と薬理学において精力的に研究されています . これらの主な用途は、多くの疾患状態の治療、予防、または保護です .

ウルマン反応

マイクロ波照射下でのウルマン反応による、2-(フェニルアミノ)安息香酸および2-[(カルボキシメチル)-(フェニル)アミノ]安息香酸の調製のための最適条件が決定されました .

Safety and Hazards

将来の方向性

There is ongoing research into the properties and potential applications of 2-(Phenylcarbamoyl)benzoic acid and its derivatives. For example, new derivatives of phenylcarbamoylbenzoic acid have been synthesized and evaluated for their in vitro antioxidant activity . These studies could pave the way for future research into the potential uses of this compound in various fields.

作用機序

Target of Action

The primary target of 2-(Phenylcarbamoyl)benzoic acid is PqsE , a thioesterase enzyme . PqsE is vital for the virulence of Pseudomonas aeruginosa, a leading cause of hospital-acquired infections . This makes PqsE an attractive target for inhibition .

Mode of Action

2-(Phenylcarbamoyl)benzoic acid noncompetitively inhibits PqsE . This means that the compound binds to a site on the enzyme other than the active site, changing the enzyme’s shape and making it less effective .

Biochemical Pathways

The inhibition of pqse disrupts the normal functioning of pseudomonas aeruginosa, reducing its virulence .

Result of Action

The inhibition of PqsE by 2-(Phenylcarbamoyl)benzoic acid reduces the virulence of Pseudomonas aeruginosa . This could potentially make infections caused by this bacterium easier to treat.

生化学分析

Biochemical Properties

It is known that benzylic compounds, such as 2-(Phenylcarbamoyl)benzoic acid, are activated towards free radical attack . This suggests that 2-(Phenylcarbamoyl)benzoic acid may interact with enzymes, proteins, and other biomolecules in a manner similar to other benzylic compounds .

Cellular Effects

Benzylic compounds are known to show enhanced reactivity due to the adjacent aromatic ring , which could potentially influence cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that benzylic compounds can undergo SN1, SN2, and E1 reactions . This suggests that 2-(Phenylcarbamoyl)benzoic acid may exert its effects at the molecular level through similar reactions.

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal temperatures and pressures .

Metabolic Pathways

It is known that benzoic acid acts as a precursor for many primary and secondary metabolites , suggesting that 2-(Phenylcarbamoyl)benzoic acid may be involved in similar metabolic pathways.

特性

IUPAC Name |

2-(phenylcarbamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h1-9H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUPUOGOCIFZBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197080 | |

| Record name | Lemax | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4727-29-1 | |

| Record name | Phthalanilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4727-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lemax | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalanilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lemax | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHTHALANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL6ZPY93NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

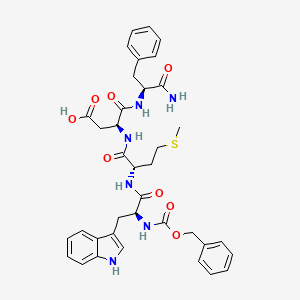

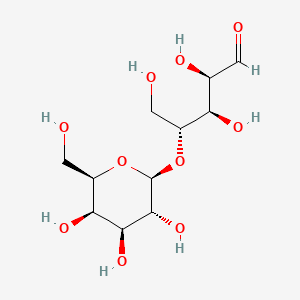

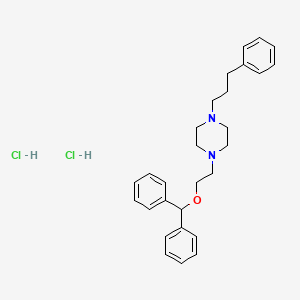

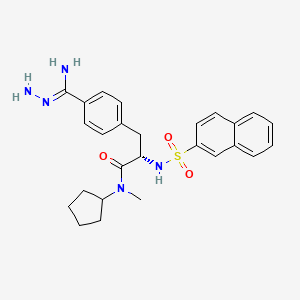

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine](/img/structure/B1674641.png)

![1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine](/img/structure/B1674642.png)

![2-{4-[(3-{7-Chloro-1-[(oxan-4-yl)methyl]-1H-indol-3-yl}-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B1674649.png)

![(3bS,8bR)-3,3b,4,5,8,8b,9,10-octahydroindazolo[7,6-g]indazole](/img/structure/B1674653.png)